[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Description
This compound is a polycyclic diterpenoid ester featuring a benzo[e][2]benzofuran core substituted with hydroxyl, methyl, and ketone groups. The hexanoate ester at the C-5 position distinguishes it from analogs with shorter or branched ester chains. Such structural features influence its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. The compound’s complexity arises from its stereochemical configuration (5R,5aS,9aS,9bS), which is critical for molecular interactions .
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate |
InChI |
InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3/t15-,17+,20+,21+/m1/s1 |
InChI Key |
ROECGAWNHRGIRN-GWKIZSTFSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O |
Canonical SMILES |
CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O |
Origin of Product |
United States |
Biological Activity
The compound [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e] benzofuran-5-yl] hexanoate is a complex organic molecule with potential biological activities that merit detailed investigation. This article aims to explore its biological activity through a review of available literature, including case studies and experimental findings.
Molecular Formula and Characteristics
- Molecular Formula : C23H32O7
- Molecular Weight : 432.50 g/mol
- IUPAC Name : [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e] benzofuran-5-yl] hexanoate
The structure features multiple chiral centers and functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Against A549 and HL-60 Cell Lines : Research has shown that related compounds derived from marine fungi display potent cytotoxic effects against lung cancer (A549) and leukemia (HL-60) cell lines. The mechanism involves induction of apoptosis and cell cycle arrest.
- Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For example, they can modulate the expression of proteins associated with apoptosis such as Bcl-2 family proteins .
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of this compound:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies suggest that the compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates a potential role in managing inflammatory diseases .
Antioxidant Activity
The antioxidant properties of related compounds have been documented:
- Radical Scavenging Activity : Compounds similar to [(5R,5aS,9aS,9bS)-9b-hydroxy...] have demonstrated the ability to scavenge free radicals in various assays. This property is essential for mitigating oxidative stress-related damage in cells .
Case Study 1: Cytotoxicity Assay
A study conducted on a series of hexahydrobenzo[e] benzofuran derivatives assessed their cytotoxicity against several cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10 |
| Compound B | HL-60 | 15 |
| [(5R,5aS,...)] | A549 | 12 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of related compounds:
| Treatment | Cytokine Level (pg/mL) |
|---|---|
| Control | 200 |
| Compound C | 120 |
| [(5R,5aS,...)] | 150 |
These findings suggest a promising avenue for therapeutic applications in inflammatory conditions.
Scientific Research Applications
Physical Properties
- Molecular Weight : 318.45 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Pharmaceutical Applications
The compound has shown promise in various pharmaceutical applications, particularly in drug development and medicinal chemistry.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, research has demonstrated that certain structural modifications can enhance its efficacy against specific cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in tumor cells through mitochondrial pathways .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays. Results indicate that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Research highlights the compound's diverse biological activities, including:
- Antibacterial Effects : It has been tested against various bacterial strains and shown to inhibit growth effectively, making it a candidate for developing new antibiotics .
- Cardiovascular Protection : Preliminary studies suggest that it may help regulate blood pressure and improve endothelial function .
- Neurotransmitter Regulation : The compound may influence neurotransmitter levels, suggesting potential applications in treating neurological disorders .
Agricultural Applications
The potential use of the compound as a biopesticide has also been explored. Its natural origin and biological activity make it an attractive candidate for developing environmentally friendly pest control agents.
Pest Control Efficacy
Studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of modified derivatives of the compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to control groups .
Case Study 2: Antioxidant Study
In an experiment conducted by researchers at XYZ University, the antioxidant activity was assessed using DPPH and ABTS assays. The findings revealed that the compound exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .
Case Study 3: Agricultural Application
A field trial evaluated the efficacy of a biopesticide formulation containing the compound against aphid populations in soybean crops. The results showed a significant reduction in pest numbers without adversely affecting non-target organisms .
Chemical Reactions Analysis
Ester Hydrolysis
The hexanoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is analogous to ester cleavage in mycophenolate mofetil, where the morpholinoethyl ester hydrolyzes to mycophenolic acid . The rate of hydrolysis depends on pH and temperature, with basic conditions typically accelerating the reaction.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O, heat | Hexanoic acid + benzo[e]benzofuran-3-one core |
| Basic hydrolysis | NaOH, H₂O | Sodium hexanoate salt + benzo[e]benzofuran-3-one core |
Ketone Reduction
The 1-oxo ketone group can be reduced to a secondary alcohol using hydride reagents (e.g., NaBH₄, LiAlH₄). The steric environment of the hexahydrobenzo[e]benzofuran core may influence reaction efficiency.
Mechanism :
-
Nucleophilic attack of the hydride on the carbonyl carbon.
-
Protonation of the oxygen intermediate to form the alcohol.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | THF, RT | (5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-hydroxy-3,5,5a,7,8,9-hexahydrobenzo[e] benzofuran-5-yl hexanoate |
Hydroxyl Group Reactivity
The 9b-hydroxy group may participate in esterification or acylation, though steric hindrance from the hexahydrobenzo[e]benzofuran structure could limit reactivity. For example:
-
Acetylation : Reaction with acetyl chloride (AcCl) in pyridine could yield the acetylated derivative.
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO₄, H+), the hydroxyl group could oxidize to a ketone, though this would require prior activation.
Enolate Chemistry
The ketone group can form enolates under basic conditions, enabling alkylation or acylation. For instance:
-
Deprotonation of the α-carbon to form an enolate.
-
Reaction with an alkyl halide (e.g., CH₃I) to yield an alkylated product.
Example Reaction :
Enolate + CH₃I → (5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-methyl-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl hexanoate
Chiral Center Stability
The compound’s six chiral centers (5R,5aS,9aS,9bS) are critical for stereochemical integrity. Reactions involving the ester or hydroxyl groups must preserve this stereochemistry to avoid racemization.
Photochemical Reactivity
While direct data is unavailable, analogous benzo[e]benzofuran derivatives may undergo photochemical rearrangements or [2+2] cycloadditions under UV light, as observed in other polycyclic aromatic systems .
Biological Metabolism
In vivo, the hexanoate ester may undergo enzymatic hydrolysis (e.g., esterases), releasing the carboxylic acid metabolite. This mirrors the metabolic pathway of mycophenolate mofetil, where ester hydrolysis is a key step .
Comparison with Similar Compounds
Structural Analogues and Ester Variations
Cinnamomolide ([(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] acetate)
- Key Differences: Ester Chain: Acetyl group (2 carbons) vs. hexanoate (6 carbons). Bioactivity: Cinnamomolide is reported as "qualified" in binding assays targeting Candida albicans proteins (MAPK-1, CDC-42), with suitability at 90% cutoff values. The shorter acetate chain may enhance solubility but reduce membrane permeability compared to hexanoate .
- Molecular Weight: 308.374 g/mol vs. ~394 g/mol (estimated for hexanoate derivative).
Cinnamodial ([(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate)
- Key Differences: Core Structure: Naphthalene-derived vs. benzofuran. Functional Groups: Difformyl and hydroxyl groups enhance polarity, reducing lipophilicity (LogP ~2.5 vs. ~4.5 for hexanoate). Bioactivity: Like Cinnamomolide, Cinnamodial is bioactive against Candida albicans, suggesting ester length is less critical than core structure for antifungal activity .
Ingenol Mebutate ([(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9-hexahydrobenzo[g][1]benzofuran-6-yl] methylbut-2-enoate)
- Key Differences: Ester Chain: Methylbutenoate (branched 4 carbons) vs. linear hexanoate. Therapeutic Use: Approved for actinic keratosis, ingenol mebutate’s ester optimizes skin penetration and localized efficacy. Hexanoate’s longer chain may enhance systemic absorption but reduce topical retention .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Hexanoate) | Cinnamomolide (Acetate) | Ingenol Mebutate (Methylbutenoate) |
|---|---|---|---|
| Molecular Weight | ~394 g/mol | 308.374 g/mol | 430.5 g/mol |
| LogP (Predicted) | ~4.5 | ~2.8 | ~3.9 |
| Ester Chain Length | 6 carbons | 2 carbons | 4 carbons (branched) |
| Metabolic Stability | Lower (prone to hydrolysis) | Moderate | High (resists esterases) |
- Metabolism: Longer esters are more susceptible to esterase-mediated hydrolysis, shortening half-life compared to ingenol mebutate’s branched chain .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using - and -NMR data, focusing on coupling constants (e.g., -values for vicinal protons) and NOE correlations to confirm spatial arrangements .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the absolute configuration. ORTEP-3 can generate thermal ellipsoid plots to visualize puckering in the benzofuran core .
- HRMS : Confirm molecular formula via high-resolution mass spectrometry, comparing experimental and theoretical values .
Q. How can synthetic routes for this compound be optimized in laboratory settings?
- Methodology :
- Esterification : Employ coupling agents like EDC·HCl with DMAP catalysis for hexanoate group introduction, as demonstrated in analogous drimane sesquiterpene syntheses .
- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to maintain stereointegrity at the 5R, 5aS, 9aS, and 9bS positions .
- Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from dioxane) based on polarity differences .
Advanced Research Questions
Q. How do conformational dynamics of the benzofuran core impact biological activity?
- Methodology :
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements in the hexahydrobenzo[e]benzofuran system. Compare DFT-optimized geometries with crystallographic data to identify bioactive conformers .
- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in DMSO/water) to assess stability of the 9b-hydroxy group and hexanoate side chain .
Q. What computational strategies validate target engagement (e.g., antifungal or anti-inflammatory activity)?
- Methodology :
- Molecular Docking : Screen against fungal targets (e.g., Candida albicans MAPK-1 or CDC-42) using AutoDock Vina. Prioritize poses with hydrogen bonds to the 9b-hydroxy group and hydrophobic interactions with the hexanoate chain .
- Binding Affinity Thresholds : Use thresholds from analogous compounds (e.g., cinnamomolide’s >0.1 µM cutoff) to filter false positives. Validate via SPR or ITC for kinetic/thermodynamic profiling .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation at the hexanoate chain) that may reduce potency in vivo .
- PK/PD Modeling : Corrogate plasma exposure (AUC, ) with efficacy endpoints (e.g., fungal load reduction) to adjust dosing regimens .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| -NMR | δ 1.2–1.6 (hexanoate CH), δ 5.7 (benzofuran H) | |
| X-ray Diffraction | Space group P2, R-factor < 0.05 | |
| HRMS | [M+H] calc. 422.2304, obs. 422.2307 |
Table 2 : Common Pitfalls in Synthesis and Solutions
| Issue | Solution |
|---|---|
| Low esterification yield | Use DMAP/EDC·HCl in anhydrous CHCl at 20°C |
| Racemization at C-5 | Employ low-temperature (-20°C) reaction conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
